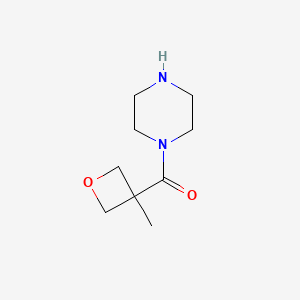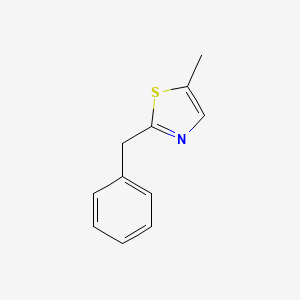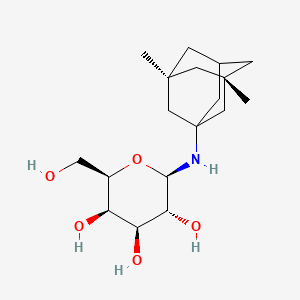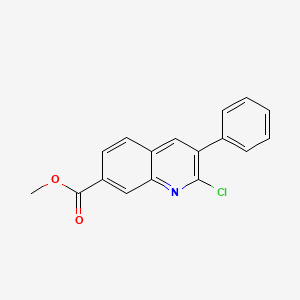![molecular formula C15H21NO7 B13863822 N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose](/img/structure/B13863822.png)
N-(1-Deoxy-D-fructos-1-yl)-L-phenylalanine; (S)-1-[(1-Carboxy-2-phenylethyl)amino]-1-deoxy-D-fructose; 1-[(a-Carboxyphenethyl)amino]-1-deoxy-fructose; N-(1'-Carboxy-2'-phenylethyl)amino-1-deoxyfructose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructose-phenylalanine is a compound formed by the combination of fructose, a simple sugar, and phenylalanine, an essential amino acid Fructose is commonly found in many plants, where it is often bonded to glucose to form the disaccharide sucrose Phenylalanine is a building block of proteins and is crucial for the biosynthesis of other amino acids and neurotransmitters
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of fructose-phenylalanine typically involves the reaction of fructose with phenylalanine under controlled conditions. One common method involves mixing equimolar amounts of fructose and phenylalanine in water, followed by adjusting the pH to around 10 to dissolve all solids. The pH is then adjusted to 7.4 using a concentrated acid .
Industrial Production Methods: Industrial production of fructose-phenylalanine may involve similar methods but on a larger scale. The process often includes purification steps such as crystallization or chromatography to ensure the final product’s purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: Fructose-phenylalanine can undergo various chemical reactions, including:
Oxidation: Fructose can be oxidized to form different products, such as gluconic acid.
Reduction: Phenylalanine can be reduced to form phenylethylamine.
Substitution: Both fructose and phenylalanine can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents like hypobromite can be used for the oxidation of fructose.
Reduction: Sodium borohydride is commonly used for the reduction of phenylalanine.
Substitution: Various catalysts and solvents can facilitate substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid from fructose.
Reduction: Phenylethylamine from phenylalanine.
Substitution: Various substituted derivatives depending on the reactants used.
科学的研究の応用
Fructose-phenylalanine has several applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate-amino acid interactions and their effects on molecular structure and reactivity.
Biology: The compound is studied for its potential role in metabolic pathways and its effects on cellular processes.
Industry: Fructose-phenylalanine is investigated for its potential use in food and pharmaceutical industries, particularly in the development of functional foods and nutraceuticals.
作用機序
The mechanism of action of fructose-phenylalanine involves its interaction with various molecular targets and pathways:
類似化合物との比較
Fructose-phenylalanine can be compared with other similar compounds, such as:
Fructose-tyrosine: Similar to fructose-phenylalanine but involves tyrosine, another amino acid.
Fructose-tryptophan: Combines fructose with tryptophan, an amino acid involved in serotonin synthesis.
Phenylalanine-glucose: Combines phenylalanine with glucose instead of fructose.
Uniqueness: Fructose-phenylalanine is unique due to the specific combination of fructose and phenylalanine, which imparts distinct properties and potential applications. Its ability to participate in various chemical reactions and its potential role in metabolic pathways make it a compound of interest in multiple research fields.
By understanding the synthesis, reactions, applications, and mechanisms of action of fructose-phenylalanine, researchers can explore its full potential and develop innovative applications in science and industry.
特性
分子式 |
C15H21NO7 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
(2S)-3-phenyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO7/c17-11-7-23-15(22,13(19)12(11)18)8-16-10(14(20)21)6-9-4-2-1-3-5-9/h1-5,10-13,16-19,22H,6-8H2,(H,20,21)/t10-,11+,12+,13-,15?/m0/s1 |
InChIキー |
CPXVOVGNKRERLG-VJDSNFAGSA-N |
異性体SMILES |
C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CC2=CC=CC=C2)C(=O)O)O)O)O)O |
正規SMILES |
C1C(C(C(C(O1)(CNC(CC2=CC=CC=C2)C(=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(3-Nitrophenyl)ethyl]morpholine](/img/structure/B13863745.png)

![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1yl)glycyl-D-prolinamide](/img/structure/B13863763.png)



![N-(Acetyl-d3)-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13863775.png)
![(3aS,7aS)-4'-(Benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium Methanesulfonate](/img/structure/B13863781.png)

![(3S,8S,9S,10R,13R,14S,17R)-17-(5-ethyl-6-methylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13863806.png)


![Ethyl 3-chloro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13863825.png)

